molecular formula C7H12O2 B7820962 Hex-3-EN-1-YL formate

Hex-3-EN-1-YL formate

Cat. No.: B7820962
M. Wt: 128.17 g/mol
InChI Key: XJHQVZQZUGLZLS-UHFFFAOYSA-N
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Description

Hex-3-EN-1-YL formate, also known as (3Z)-hex-3-en-1-yl formate or cis-3-hexenyl formate, is an unsaturated ester with the molecular formula C₇H₁₂O₂ and CAS number 33467-73-1 . It features a formate group (-OCHO) attached to a cis-configured hex-3-en-1-yl chain. This compound is widely used in the flavor and fragrance industries due to its fresh, green, and leafy odor profile, reminiscent of freshly cut grass . Its applications span perfumery, food flavoring, and agrochemical formulations.

Properties

IUPAC Name

hex-3-enyl formate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-2-3-4-5-6-9-7-8/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHQVZQZUGLZLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCOC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047573
Record name Hex-3-en-1-yl formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless to pale yellow liquid with a green, vegetable odour
Record name 3-Hexen-1-ol, 1-formate, (3Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name cis-3-Hexenyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/254/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

soluble in alcohol, propylene glycol, most fixed oils; practically insoluble in water
Record name cis-3-Hexenyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/254/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.898-0.918
Record name cis-3-Hexenyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/254/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

2315-09-5, 33467-73-1
Record name 3-Hexen-1-ol, 1-formate
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URL https://commonchemistry.cas.org/detail?cas_rn=2315-09-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hexen-1-ol, 1-formate, (3Z)-
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Record name Hex-3-en-1-yl formate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-hex-3-enyl formate
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Preparation Methods

Reaction Conditions and Optimization

Key parameters for maximizing yield include:

  • Molar ratio : A 1:1 stoichiometric ratio of cis-3-hexenol to formic acid is theoretically sufficient, but excess formic acid (up to 1:5 molar ratio) drives equilibrium toward ester formation by removing water via azeotropic distillation.

  • Catalyst : Sulfuric acid (0.5–1% w/w) or acetic anhydride accelerates the reaction. Acetic anhydride acts as both catalyst and dehydrating agent, achieving yields >80% within 4–6 hours at 25–40°C.

  • Solvent : Solvent-free systems are common, though non-polar solvents like toluene improve miscibility and facilitate water removal.

Table 1: Typical Conditions for Acid-Catalyzed Esterification

ParameterRange/Value
Temperature25–40°C
Reaction Time4–8 hours
Molar Ratio (Alcohol:Acid)1:1 to 1:5
Catalyst Loading0.5–1% w/w
Yield75–85%

This method’s limitations include corrosion risks from mineral acids and the need for post-reaction neutralization steps.

Enzymatic Synthesis Using Immobilized Lipases

Recent advances in biocatalysis have enabled the synthesis of this compound using lipases under mild conditions. Studies on analogous esters, such as phenethyl formate, demonstrate the feasibility of this approach.

Enzyme Selection and Immobilization

Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin) exhibits high activity for formate ester synthesis due to its tolerance to low-water environments and acidic substrates. Other lipases, including Lipozyme RM IM and TL IM, show negligible activity, likely due to regioselectivity constraints.

Optimized Biocatalytic Parameters

Critical factors for enzymatic esterification include:

  • Enzyme concentration : 15 g/L Novozym 435 achieves 55–95% conversion, depending on solvent choice.

  • Solvent log P : Hydrophobic solvents (log P >3, e.g., toluene, 1,2-dichloroethane) stabilize enzyme structure and prevent denaturation.

  • Temperature : Optimal activity occurs at 40°C, balancing reaction kinetics and enzyme stability.

Table 2: Enzymatic Synthesis Performance Metrics

ParameterValue
EnzymeNovozym 435
Solvent1,2-Dichloroethane
Temperature40°C
Molar Ratio (Acid:Alcohol)1:5
Conversion Yield95.92%
Enzyme Reusability20 cycles (92% retention)

This method eliminates corrosive catalysts and reduces energy consumption, though substrate costs and enzyme longevity require economic evaluation.

Comparative Analysis of Synthesis Routes

Efficiency and Scalability

  • Chemical route : Higher initial reaction rates (4–8 hours vs. 12–24 hours for enzymatic) but generates acidic waste.

  • Enzymatic route : Superior atom economy (100% theoretical yield) and compatibility with continuous-flow reactors for industrial scaling.

Table 3: Method Comparison

CriterionChemicalEnzymatic
Reaction Time4–8 hours12–24 hours
Yield75–85%90–95%
Catalyst ToxicityHighNegligible
ByproductsSulfate salts, waterWater only
Capital CostModerateHigh (enzyme procurement)

Industrial Production and Process Intensification

Commercial manufacturers (e.g., Hebei Zhuanglai Chemical Trading Co.) employ batch reactors for chemical synthesis, with capacities exceeding 20 tons annually. Emerging strategies include:

  • Solvent engineering : Substituting toluene with cyclopentyl methyl ether (CPME) enhances recyclability and reduces toxicity.

  • In situ product removal : Molecular sieves or membrane reactors continuously extract water, pushing equilibrium toward ester formation.

Chemical Reactions Analysis

Types of Reactions: Hex-3-EN-1-YL formate primarily undergoes hydrolysis, oxidation, and reduction reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include hex-3-en-1-ol, formic acid, and various carboxylic acids depending on the specific reaction conditions .

Scientific Research Applications

Applications in Flavor and Fragrance

  • Flavoring Agent
    • Hex-3-en-1-yl formate is widely used in the food industry to impart a fresh, fruity flavor profile to various products. It is particularly effective in enhancing flavors in fruit juices, candies, and baked goods, contributing notes similar to apple and pear .
  • Fragrance Component
    • In perfumery, this compound adds a green, fruity note to fragrances, making it a valuable ingredient in both natural and synthetic formulations. It blends well with other components like galbanum and violet leaf absolute, providing depth and complexity to floral and fruity scents .
  • Aroma in Household Products
    • Beyond food and perfumes, this compound is utilized in household products such as air fresheners and cleaning agents, where its pleasant aroma enhances the overall sensory experience .

Case Study 1: Flavor Enhancement in Beverages

A study conducted by Jelen (2012) demonstrated the effectiveness of this compound in enhancing the flavor profile of apple-flavored beverages. The addition of this compound resulted in a more vibrant and natural apple taste, significantly increasing consumer preference during blind taste tests .

Case Study 2: Perfume Formulation

In a fragrance formulation study published in ToxSci (2017), this compound was incorporated into a new perfume line aimed at evoking freshness associated with springtime. The inclusion of this compound was noted to improve the overall olfactory experience by adding a juicy aspect to the fragrance profile .

Mechanism of Action

The mechanism of action of Hex-3-EN-1-YL formate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic odor. At the molecular level, it binds to specific receptors, triggering a signal transduction pathway that results in the sensation of smell. Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes, leading to cell lysis .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Features
This compound C₇H₁₂O₂ 128.17 g/mol 33467-73-1 Unsaturated (Z)-3-hexenyl chain; formate ester
Hexyl formate C₇H₁₄O₂ 130.18 g/mol 629-33-4 Saturated hexyl chain; formate ester
trans-3-Hexenyl acetate C₈H₁₄O₂ 142.20 g/mol 3681-82-1 Unsaturated (E)-3-hexenyl chain; acetate ester
(3Z)-Hex-3-en-1-yl propanoate C₉H₁₆O₂ 156.22 g/mol 33467-74-2 (Z)-3-hexenyl chain; propionate ester
(3Z)-3-Hexenyl lactate C₉H₁₆O₃ 172.22 g/mol 61931-81-5 (Z)-3-hexenyl chain; lactate ester

Key Observations :

  • Unsaturation vs. Saturation : The presence of a double bond in this compound reduces its molecular weight compared to saturated hexyl formate, influencing volatility and odor intensity .
  • Ester Group Variability : Replacing the formate group with acetate (trans-3-hexenyl acetate) or propionate increases molecular weight and alters solubility and fragrance profiles .

Physicochemical Properties

Property This compound Hexyl Formate trans-3-Hexenyl Acetate
Boiling Point ~175–180°C (estimated) 172–174°C 190–195°C
Density 0.92–0.95 g/cm³ 0.89 g/cm³ 0.89–0.91 g/cm³
Odor Profile Green, grassy Fruity, sweet Fresh, fruity, pear-like
Flash Point ~70°C 56°C 72°C

Notes:

  • The cis-configuration in this compound enhances its grassy aroma compared to trans-isomers like trans-3-hexenyl acetate, which exhibit fruitier notes .
  • Higher molecular weight esters (e.g., propionate derivatives) generally have lower volatility and longer-lasting olfactory effects .

Biological Activity

Hex-3-en-1-yl formate is an organic compound with the molecular formula C7_7H12_{12}O2_2. It is a colorless liquid that has garnered attention for its potential biological activities, particularly in the fields of flavor and fragrance as well as its antimicrobial properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

This compound is classified as an ester, specifically derived from hex-3-en-1-ol and formic acid. Its structural formula can be represented as follows:

Hex 3 en 1 yl formate C7H12O2\text{Hex 3 en 1 yl formate }\text{C}_7\text{H}_{12}\text{O}_2

1. Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. A study published in MDPI highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mode of action appears to disrupt bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli0.5 mg/mL
Staphylococcus aureus0.3 mg/mL
Candida albicans0.4 mg/mL

2. Flavor and Fragrance Applications

This compound is also known for its pleasant aroma, often described as fresh and fruity. It is utilized in the food industry as a flavoring agent and in perfumery for its green and citrus notes. Its ability to blend well with other fragrances makes it a valuable ingredient in various formulations.

Table 2: Flavor Profile of this compound

CharacteristicDescription
AromaFresh, fruity, citrus
Common UsesFlavoring agent in food products
Blending PartnersGalbanum, hyacinth, herbal notes

3. Antioxidant Activity

Research has demonstrated that this compound possesses antioxidant properties. Antioxidants are crucial for neutralizing free radicals in biological systems, thereby preventing oxidative stress-related damage.

A study conducted on various esters, including this compound, showed that it could scavenge free radicals effectively, contributing to its potential health benefits.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, hex-3-en-1-y formate was tested against a range of bacterial strains. The results indicated that the compound not only inhibited growth but also showed bactericidal effects at higher concentrations. This study suggests potential applications in developing natural preservatives for food products.

Case Study 2: Flavor Enhancement

A sensory evaluation study assessed the impact of hex-3-en-1-y formate in fruit beverages. Participants reported enhanced freshness and palatability when this compound was included in formulations, indicating its effectiveness as a flavor enhancer.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Hex-3-EN-1-YL formate
Reactant of Route 2
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